2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group, which is known for enhancing the biological activity and stability of molecules, making it a valuable component in pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary targets of 2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide are currently unknown. This compound is a derivative of trifluoromethylpyridine (TFMP), which is known to play an important role in pharmaceuticals and agrochemicals . .
Mode of Action
Tfmp derivatives are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Analysis
Biochemical Properties
The unique physicochemical properties of the fluorine atom and the pyridine moiety in TFMP derivatives are thought to contribute to their biological activities .
Cellular Effects
Tfmp derivatives are known to exhibit various biological activities, which suggests that they may interact with various types of cells and cellular processes .
Molecular Mechanism
It is known that the biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its stability and biological activity.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate in crop protection products.
4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide: Known for its use in pharmaceuticals.
Uniqueness
2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide stands out due to its unique combination of a methylsulfanyl group and a trifluoromethyl group, which together enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS/c1-21-13-11(6-3-7-18-13)12(20)19-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXKQQIPTHGGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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